2-Methylnona-2,7-dienoic acid
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Overview
Description
2-Methylnona-2,7-dienoic acid is an organic compound with the molecular formula C10H16O2 It contains a carboxylic acid group and two conjugated double bonds, making it a dienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnona-2,7-dienoic acid can be achieved through several methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a directed Heck-decarboxylate coupling to form the desired dienoic acid . The reaction conditions typically involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Heck-decarboxylate coupling reactions. The scalability of this method allows for the efficient production of the compound, which can then be purified and utilized in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylnona-2,7-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced saturated compounds, and various substituted derivatives such as esters and amides.
Scientific Research Applications
2-Methylnona-2,7-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of polyene scaffolds.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylnona-2,7-dienoic acid involves its interaction with various molecular targets and pathways. The compound’s double bonds and carboxylic acid group allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylnona-2,7-dienoic acid include:
- 2-Hydroxy-6-oxo-7-methylnona-2,4-dienoic acid
- 2-Methylbutyric acid
- 3-sec-Butylcatechol
Uniqueness
This compound is unique due to its specific structure, which includes two conjugated double bonds and a carboxylic acid group
Properties
CAS No. |
920749-92-4 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methylnona-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9(2)10(11)12/h3-4,8H,5-7H2,1-2H3,(H,11,12) |
InChI Key |
BPTCWGFXGHRWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCC=C(C)C(=O)O |
Origin of Product |
United States |
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